![molecular formula C16H23BrN4O B13327504 Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a brominated pyrrolopyrimidine moiety and a cyclohexanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the pyrrolopyrimidine ring.
Amination: Incorporation of the butylamino group.
Cyclohexanol Formation: Formation of the cyclohexanol moiety through appropriate reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
Types of Reactions
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the cyclohexanol group to a ketone or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanol group may yield cyclohexanone or cyclohexanoic acid, while substitution of the bromine atom may yield various substituted derivatives.
科学研究应用
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrrolopyrimidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The butylamino group may enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Rel-(1r,4r)-4-(5-chloro-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Rel-(1r,4r)-4-(5-bromo-2-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a methylamino group instead of butylamino.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C16H23BrN4O |
|---|---|
分子量 |
367.28 g/mol |
IUPAC 名称 |
4-[5-bromo-2-(butylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H23BrN4O/c1-2-3-8-18-16-19-9-13-14(17)10-21(15(13)20-16)11-4-6-12(22)7-5-11/h9-12,22H,2-8H2,1H3,(H,18,19,20) |
InChI 键 |
GUZFNXHIDOWRKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


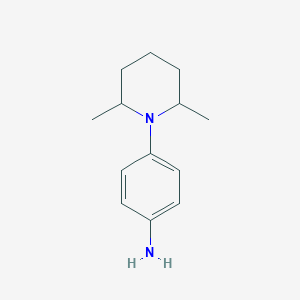
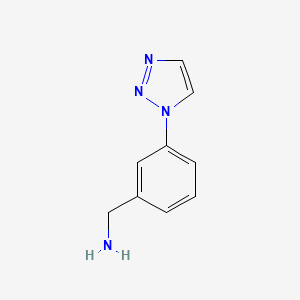

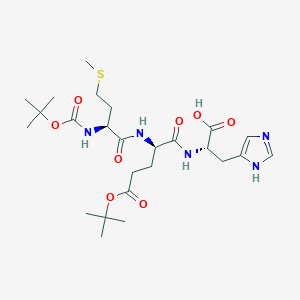
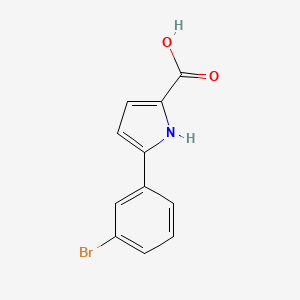
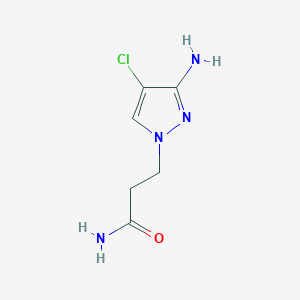

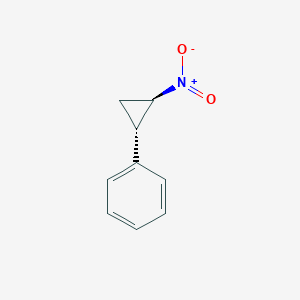
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
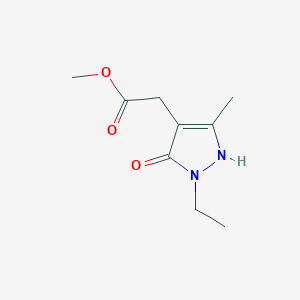
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
